molecular formula C19H18N2O7S B2940120 N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2034565-00-7

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2940120
CAS RN: 2034565-00-7
M. Wt: 418.42
InChI Key: RVFNHGJYUZGWRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide derivative. Sulfonamides are a group of drugs that are widely used in the pharmaceutical industry due to their antibacterial properties . They are known for their low cost, low toxicity, and exceptional bioactivities against numerous infections and bacterial strains .


Molecular Structure Analysis

Sulfonamides have a general structure where a sulfur atom is doubly bonded to two oxygen atoms and single bonded to a nitrogen atom . The nitrogen is then typically bonded to an aryl or alkyl group .

Scientific Research Applications

Enzyme Inhibition

A significant application area for this compound is in the synthesis of derivatives that act as enzyme inhibitors. Studies have demonstrated the synthesis of sulfonamides incorporating benzodioxane and acetamide moieties, which exhibit substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase (AChE). These compounds were tested for their enzyme inhibitory activities, with most showing significant effects, particularly against yeast α-glucosidase, and weak against AChE. The in vitro data were supported by in silico molecular docking results, underscoring the potential of these compounds in therapeutic applications related to enzyme regulation (Abbasi et al., 2019).

Antibacterial Properties

Another critical application is in the development of antibacterial agents. N-substituted sulfonamides bearing the benzodioxane moiety have been synthesized and shown potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains. This research highlights the compound's utility in addressing bacterial infections and its role in developing new antibacterial drugs (Abbasi et al., 2016).

Molecular Docking Studies

Further applications extend to molecular docking studies, where synthesized sulfonamide derivatives with a 1,4-Benzodioxane moiety have been screened against various enzymes and bacterial strains. These studies not only confirm the biological activity of these compounds but also help in understanding their mechanism of action at the molecular level. Such insights are crucial for drug development, providing a pathway to design compounds with targeted biological activities (Irshad et al., 2016).

Antimicrobial Activity Reduction

Research on microbial strategies to eliminate sulfonamide antibiotics has uncovered novel degradation pathways, such as ipso-hydroxylation followed by fragmentation, that can reduce the environmental persistence and potential antibiotic resistance propagation of sulfonamides. This study opens avenues for environmental biotechnology applications in mitigating pollution from antibiotic residues (Ricken et al., 2013).

Aldose Reductase Inhibitors

Sulfonamide derivatives have been investigated for their role as aldose reductase inhibitors, showcasing their potential in managing diabetic complications. The structure-activity relationship studies of these compounds contribute to developing therapeutic agents for long-term diabetic complications, underlining the versatility of sulfonamide derivatives in addressing various health issues (Alexiou & Demopoulos, 2010).

properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O7S/c22-18-12-28-19(23)21(18)11-15(13-4-2-1-3-5-13)20-29(24,25)14-6-7-16-17(10-14)27-9-8-26-16/h1-7,10,15,20H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFNHGJYUZGWRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC(CN3C(=O)COC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.